molecular formula C10H8Cl2O2 B1312253 Methyl 3-(3,4-dichlorophenyl)acrylate CAS No. 20883-95-8

Methyl 3-(3,4-dichlorophenyl)acrylate

Cat. No.: B1312253
CAS No.: 20883-95-8
M. Wt: 231.07 g/mol
InChI Key: OHYZLVVWECFWBY-HWKANZROSA-N
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Description

Methyl 3-(3,4-dichlorophenyl)acrylate is an acrylate ester featuring a 3,4-dichlorophenyl substituent. This compound is structurally characterized by a conjugated system linking the aromatic ring to the methyl ester group, which influences its electronic properties and reactivity. Its structural analogs, however, are employed in herbicidal agents (e.g., 3-(3,4-dichlorophenyl)-1,1-dimethylurea ), hinting at possible pesticidal or intermediate roles.

Properties

IUPAC Name

methyl (E)-3-(3,4-dichlorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYZLVVWECFWBY-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3,4-dichlorophenyl)acrylate can be synthesized through several methods. One common method involves the esterification of 3-(3,4-dichlorophenyl)acrylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dichlorophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(3,4-dichlorophenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3-(3,4-dichlorophenyl)acrylate exerts its effects depends on the specific context of its use. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the phenyl ring and the ester group significantly alter physicochemical and biological properties:

Compound Name Substituents Ester Group Key Structural Features
Methyl 3-(3,4-dichlorophenyl)acrylate 3,4-dichloro Methyl Electron-withdrawing Cl groups increase lipophilicity and stability.
Methyl 3-(3,4-dihydroxyphenyl)acrylate 3,4-dihydroxy Methyl Hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents .
t-Butyl (E)-3-(3,4-dichlorophenyl)acrylate 3,4-dichloro t-Butyl Bulkier ester group improves steric hindrance, potentially affecting reactivity .
Methyl 3-(4-hydroxyphenyl)acrylate 4-hydroxy Methyl Para-hydroxy group offers moderate polarity and antioxidant potential .

Electronic Effects : Chlorine atoms withdraw electron density, reducing aromatic ring reactivity compared to hydroxyl or methoxy groups, which are electron-donating. This difference impacts interactions in biological systems or synthetic pathways.

Data Tables

Table 1: Comparative Properties of Selected Acrylates

Compound Name CAS Number Substituents Ester Group Key Applications Hazards Yield (If Reported)
This compound Not provided 3,4-dichloro Methyl Agrochemical intermediates Not specified
Methyl 3-(3,4-dihydroxyphenyl)acrylate 3843-74-1 3,4-dihydroxy Methyl Pharmaceuticals, cosmetics Skin/eye irritation
t-Butyl (E)-3-(3,4-dichlorophenyl)acrylate 3,4-dichloro t-Butyl Synthetic intermediate 87%
Ethyl 3-(4-methoxyphenyl)acrylate 1929-30-2 4-methoxy Ethyl Flavoring agents
Methyl 3-(4-hydroxyphenyl)acrylate 3943-97-3 4-hydroxy Methyl Antioxidants, supplements

Biological Activity

Methyl 3-(3,4-dichlorophenyl)acrylate is an organic compound with significant biological activity, particularly in the context of cancer research. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C10H8Cl2O2
  • Molecular Weight : 231.08 g/mol
  • Structure : The compound features an acrylate group linked to a methyl group and a dichlorophenyl moiety, with chlorine atoms at the 3 and 4 positions of the phenyl ring. This unique arrangement influences its reactivity and biological interactions.

Research indicates that this compound exhibits cytotoxic activity against various human cancer cell lines, including:

  • Ovarian cancer
  • Lung cancer
  • Colorectal cancer
  • Melanoma

The proposed mechanisms by which this compound exerts its effects include:

  • Induction of Cell Cycle Arrest : The compound may disrupt the normal progression of the cell cycle in cancer cells.
  • Apoptosis : It has been shown to induce programmed cell death in malignant cells.
  • Enzyme Interaction : Preliminary studies suggest interactions with specific enzymes and metabolic pathways, although detailed mechanisms are still under investigation.

Cytotoxicity Studies

A series of assays have demonstrated the compound's effectiveness against various cancer cell lines. For instance, an MTT assay revealed that at concentrations around 10 µM, cell viability was significantly reduced across different tested lines .

Cell LineIC50 (µM)Remarks
Ovarian<10High sensitivity observed
Lung15Moderate sensitivity
Colorectal20Variable response among subtypes
Melanoma<10Induces apoptosis effectively

These results underscore the potential of this compound as a candidate for further anticancer drug development.

Comparative Studies

Comparative studies with similar compounds have highlighted the unique biological profile of this compound. For example, compounds like methyl 3-(2,4-dichlorophenyl)acrylate exhibit different levels of cytotoxicity and interaction profiles due to variations in the positioning of chlorine atoms on the phenyl ring .

Case Studies

  • Ovarian Cancer Research : In a study focusing on ovarian cancer cell lines, this compound demonstrated a significant reduction in cell viability compared to control groups. This suggests its potential role as a therapeutic agent in treating resistant ovarian tumors.
  • Melanoma Treatment : Another study showed that this compound could effectively reduce melanoma cell viability through apoptosis induction mechanisms, which may involve mitochondrial pathways .

Future Directions

Given its promising biological activity, future research should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models before progressing to clinical trials.
  • Formulation Development : Exploring delivery methods that enhance bioavailability and target specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(3,4-dichlorophenyl)acrylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3,4-dichlorophenyl)acrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.